![molecular formula C9H22O2Si B3375979 1-((Tert-butyldimethylsilyl)oxy)propan-2-ol CAS No. 116286-81-8](/img/structure/B3375979.png)
1-((Tert-butyldimethylsilyl)oxy)propan-2-ol
Overview
Description
“1-((Tert-butyldimethylsilyl)oxy)propan-2-ol” is a chemical compound with the molecular formula C9H22O2Si . It is also known by its IUPAC name "1-((tert-butyldimethylsilyl)oxy)propan-2-ol" .
Molecular Structure Analysis
The molecular structure of “1-((Tert-butyldimethylsilyl)oxy)propan-2-ol” consists of 9 carbon atoms, 22 hydrogen atoms, 2 oxygen atoms, and 1 silicon atom . The InChI code for this compound is "1S/C9H22O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3" .
Physical And Chemical Properties Analysis
The molecular weight of “1-((Tert-butyldimethylsilyl)oxy)propan-2-ol” is 190.36 g/mol . It is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the retrieved sources.
Scientific Research Applications
Enantioselective Synthesis
1-((Tert-butyldimethylsilyl)oxy)propan-2-ol is utilized in enantioselective synthesis processes. For example, it has been used in the kinetic resolution of glycerol analogs, where it is converted efficiently to both the S-alcohol and R-acetate with high enantiomeric excess. This process is significant for producing 1-protected glycerols with controlled stereochemistry (Aoyagi et al., 2021).
Synthesis of Functionalized Compounds
This compound plays a critical role in synthesizing functionalized compounds, such as pyridines or derivatives of uracil and thymine. It's instrumental in reactions with electron-deficient acetylenic dienophiles or tosyl cyanide, leading to the formation of these highly functionalized molecules (Tollenaere & Ghosez, 1998).
Polymerization Processes
In polymer science, 1-((Tert-butyldimethylsilyl)oxy)propan-2-ol is used in anionic polymerization processes. For instance, it's involved in the polymerization of polymethacrylates, resulting in polymers with predictable molecular weights and narrow molecular weight distributions. This method is essential for creating well-defined block copolymers, demonstrating its versatility in polymer chemistry (Ishizone et al., 2003).
Catalysis and Chemical Transformations
The compound has applications in catalysis and chemical transformations. It's used in reactions like the gold-catalyzed approach between N,O-acetals and ynamides, leading to the construction of novel heterocycles with excellent diastereoselectivities. This demonstrates its utility in creating complex molecular architectures (Zhang et al., 2020).
Spectroscopic Studies
1-((Tert-butyldimethylsilyl)oxy)propan-2-ol is also significant in spectroscopic studies. For instance, it's used in molecular spectroscopy to characterize ethers of glycerol, which are key products in the etherification reaction and serve as oxygen additives for diesel fuel. These studies provide valuable insights into the structural and functional aspects of these compounds (Jamróz et al., 2007).
Hydroxyl Group Protection
It also finds application in protecting hydroxyl groups in various chemical syntheses. The tert-butyldimethylsilyl group, derived from this compound, is used to protect hydroxyl groups due to its stability under various conditions and ease of removal. This property is particularly beneficial in the synthesis of prostaglandins and other complex molecules (Corey & Venkateswarlu, 1972).
Safety And Hazards
properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxypropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDDRAYUVSVPPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO[Si](C)(C)C(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((Tert-butyldimethylsilyl)oxy)propan-2-ol | |
CAS RN |
116286-81-8 | |
Record name | 1-((tert-butyldimethylsilyl)oxy)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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